Home > Products > Screening Compounds P101265 > 3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-5909744
CAS Number:
Molecular Formula: C18H20FNO4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The most common method for synthesizing DHPs is the Hantzsch reaction. [, , , , , , ] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate). Variations of the Hantzsch reaction, such as using preformed enamines or imines, have also been developed to improve yields and selectivity. [, ]

Molecular Structure Analysis

DHPs possess a characteristic boat conformation for the dihydropyridine ring. [] The substituents at the C-4 position significantly influence the biological activity. Aryl and heteroaryl groups at C-4 are common features in many calcium channel antagonists. [, , ] The nature and size of ester groups at C-3 and C-5 also affect pharmacological properties like potency and duration of action. [, , , ]

Mechanism of Action

The primary mechanism of action for DHP calcium channel antagonists involves binding to L-type voltage-gated calcium channels in vascular smooth muscle cells. [, , ] This binding inhibits calcium influx, leading to vasodilation and a decrease in blood pressure.

Physical and Chemical Properties Analysis

DHPs are typically crystalline solids at room temperature. [] Their solubility varies depending on the nature of the substituents. Lipophilic DHPs, with bulky ester groups, tend to have lower water solubility. [, , , ] The presence of polar groups, like hydroxyl or amino groups, generally increases water solubility. []

Applications
  • Treatment of Cardiovascular Diseases: DHPs are widely used as antihypertensive drugs due to their potent vasodilatory effects. [, , , , , ] Nifedipine, nicardipine, and amlodipine are examples of commercially available DHP calcium channel antagonists.
  • Cerebral Vasodilators: Some DHP derivatives, like nimodipine, exhibit preferential dilation of cerebral blood vessels, making them useful in treating conditions like cerebral vasospasm. [, , , , ]
  • Anticonvulsants: Certain structural modifications of DHPs have been explored for their potential anticonvulsant properties. [, ]
  • Drug Delivery: The use of DHPs as potential prodrugs or in drug delivery systems has been investigated. []

Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-established calcium channel blocker widely used in treating hypertension and angina. [ [] ] It serves as a reference compound in many studies investigating the structure-activity relationships of 1,4-dihydropyridines.

Relevance: Nifedipine shares the same 1,4-dihydropyridine core structure with dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the aryl substituent at the 4-position, with nifedipine having a 2-nitrophenyl group, while the target compound has a 3-fluorophenyl group. [ [] ]

Nicardipine

Compound Description: Nicardipine (2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride) is another dihydropyridine calcium channel blocker with antihypertensive properties. [ [], [], [] ] It exhibits a slower onset and longer duration of action compared to nifedipine. [ [] ]

Relevance: Nicardipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same class of 1,4-dihydropyridine calcium channel modulators. [ [], [], [] ] While sharing the core structure, they differ significantly in their ester side chains and the presence of a benzhydrylpiperazinyl substituent in nicardipine.

Nimodipine

Compound Description: Nimodipine (isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its preferential effect on cerebral vessels, making it valuable for treating cerebral vasospasm. [ [], [], [] ]

Relevance: Nimodipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel modulators. [ [], [], [] ] They differ in the substituents at the 3 and 5 positions of the dihydropyridine ring, with nimodipine having isopropyl and 2-methoxyethyl esters, whereas the target compound has dimethyl esters. Additionally, nimodipine has a 3-nitrophenyl group at the 4-position, while the target compound has a 3-fluorophenyl group.

Nitrendipine

Compound Description: Nitrendipine (1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester) is a dihydropyridine calcium channel blocker known for its antihypertensive properties. [ [], [] ] It is often used as a reference compound in studies investigating the structure-activity relationships of 1,4-dihydropyridines, particularly their binding affinity to calcium channels.

Relevance: Nitrendipine shares the 1,4-dihydropyridine core with dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. [ [], [] ] They differ in the substituents at the 1, 3, and 5 positions. Nitrendipine has a methyl group at the 1-position, ethyl and methyl esters at the 3 and 5 positions, respectively, and a 3-nitrophenyl group at the 4-position, while the target compound has an isopropyl group at the 1-position, dimethyl esters at the 3 and 5 positions, and a 3-fluorophenyl group at the 4-position.

Nisoldipine

Compound Description: Nisoldipine ([isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine carboxylate]) is a calcium antagonist recognized for its effectiveness in relaxing vascular smooth muscle. [ [] ] It exhibits higher potency in this regard compared to nifedipine.

Relevance: Both nisoldipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel antagonists. [ [] ] They share the core 1,4-dihydropyridine structure, but differ in their substituents at the 1, 3, 4, and 5 positions. Nisoldipine has a methyl group at the 1-position, isobutyl and methyl esters at the 3 and 5 positions, respectively, and a 2-nitrophenyl group at the 4-position. In contrast, the target compound has an isopropyl group at the 1-position, dimethyl esters at the 3 and 5 positions, and a 3-fluorophenyl group at the 4-position.

Compound Description: Isradipine ([isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate]) is a lipophilic dihydropyridine calcium channel blocker often formulated as a "floating" modified-release capsule to achieve slow absorption and prolonged therapeutic effect. [ [] ]

Relevance: Isradipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure. [ [] ] Their main difference lies in the aryl substituent at the 4-position, where isradipine possesses a 4-benzofurazanyl group, while the target compound has a 3-fluorophenyl group. Additionally, the target compound has an isopropyl group at the 1-position, while isradipine has a methyl group.

Mibefradil

Compound Description: Mibefradil ([(1S,2S)-2-[2[[3-(2-benzimidazolylpropyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride hydrate]) is a newer calcium channel blocker targeting both T- and L-type calcium channels. [ [] ] It exhibits antihypertensive efficacy similar to older dihydropyridines but with a potentially reduced risk of edema.

Relevance: While both mibefradil and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate act as calcium channel blockers, mibefradil does not share the same core dihydropyridine structure. [ [] ] It represents a distinct chemical class of calcium channel blockers.

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: (S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, also known as (S)-(+)-1, represents the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker. [ [], [] ] It exhibits more potent antihypertensive activity compared to its (R)-(-) enantiomer.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride

Compound Description: This compound, also known as NKY-722, is a novel water-soluble dihydropyridine calcium channel antagonist. [ [], [], [] ] It demonstrates potent, slow-onset, and long-lasting antihypertensive activity primarily attributed to its vasodilatory action. Notably, NKY-722 exhibits greater potency upon oral administration compared to nicardipine. [ [] ]

Relevance: NKY-722 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure, indicative of their shared classification as dihydropyridine calcium channel antagonists. [ [], [], [] ] They differ in the substituents at the 1 and 3 positions. NKY-722 has a methyl group at the 1-position and a 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester side chain at the 3-position, whereas the target compound has an isopropyl group at the 1-position and a methyl ester at the 3-position.

Compound Description: This compound, designated as KW-3049, is a new calcium antagonist belonging to the dihydropyridine class. [ [] ] Studies in spontaneously hypertensive rats (SHR) have demonstrated its potent antihypertensive action and its ability to suppress the development of cardiac hypertrophy.

Relevance: KW-3049 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, signifying their shared classification as dihydropyridine calcium channel antagonists. [ [] ] They differ in their substituents at the 1 and 3 positions. KW-3049 has a methyl group at the 1-position and a (R)-3-[(R)-1-benzyl-3-piperidyl]methyl ester side chain at the 3-position, whereas the target compound has an isopropyl group at the 1-position and a methyl ester at the 3-position.

Compound Description: This dihydropyridine derivative, often referred to as MN9202, has shown protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [ [], [] ] Studies indicate its ability to reduce blood creatine kinase and lactate dehydrogenase levels, improve blood pressure recovery, and prolong survival time in animal models.

Relevance: MN9202 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class, indicating their similar chemical structures and potential for calcium channel modulation. [ [], [] ] They differ in their substituents at the 1, 3, and 5 positions. MN9202 has a methyl group at the 1-position, a methyl ester at the 3-position, and a pentyl ester at the 5-position, while the target compound has an isopropyl group at the 1-position and methyl esters at both the 3 and 5 positions.

3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Compound Description: This compound, designated as 5f in the study, was synthesized using the Hantzsch reaction and structurally characterized by single-crystal X-ray diffraction. [ [] ] It exhibits promising antimicrobial activity and has been investigated for its potential in drug design.

Relevance: 3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class, indicating their similar chemical structures. [ [] ] They differ in their substituents at the 1, 3, and 5 positions. 5f has an ethyl group at the 1-position, an allyl ester at the 3-position, and an ethyl ester at the 5-position, while the target compound has an isopropyl group at the 1-position and methyl esters at both the 3 and 5 positions.

(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

Compound Description: These enantiomers were synthesized to investigate the influence of chirality on calcium channel modulation. [ [] ] Both enantiomers displayed a dual effect on calcium channels, acting as partial agonists at cardiac channels and antagonists at smooth muscle channels. The (-)-enantiomer exhibited significantly greater potency as a smooth muscle calcium channel antagonist compared to the (+)-enantiomer.

Relevance: These enantiomers and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, indicating their similar chemical structures and potential for calcium channel modulation. [ [] ] They differ in their substituents at the 3, 4 and 5 positions. The (+) and (-) enantiomers have an isopropyl ester at the 3-position, a 4-methylphenethyl ester at the 5-position, and a 2-pyridyl group at the 4-position. In contrast, the target compound has methyl esters at both the 3 and 5 positions and a 3-fluorophenyl group at the 4-position.

TC-81

Compound Description: TC-81 ((+-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5- pyridinedicarboxylate hydrochloride) is a calcium antagonist studied for its absorption, distribution, metabolism, and excretion (ADME) properties in rats and dogs. [ [], [] ] Research indicates that TC-81 is well-absorbed, exhibits a biphasic elimination profile, and undergoes significant metabolism.

Relevance: TC-81 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure. [ [], [] ] They differ in their substituents at the 1, 3 and 4 positions. TC-81 has a methyl group at the 1-position, a 3-(benzylmethylamino)-2,2-dimethylpropyl ester side chain at the 3-position, and a 2-fluoro-5-nitrophenyl group at the 4-position, whereas the target compound has an isopropyl group at the 1-position, a methyl ester at the 3-position and a 3-fluorophenyl group at the 4-position.

Properties

Product Name

3,5-DIMETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C18H20FNO4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H20FNO4/c1-11(2)20-9-14(17(21)23-3)16(15(10-20)18(22)24-4)12-6-5-7-13(19)8-12/h5-11,16H,1-4H3

InChI Key

XXYYGDMCPTUHMG-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.